molecular formula C20H20FeO2 B13784969 [(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene

[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene

Katalognummer: B13784969
Molekulargewicht: 348.2 g/mol
InChI-Schlüssel: SJVQAYMPHYMMFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene is a chemical compound known for its unique structure, which combines a ferrocene moiety with a substituted phenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene typically involves the reaction of ferrocene with a substituted benzaldehyde under basic conditions. A common method includes the use of a Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can introduce various functional groups onto the phenyl ring .

Wissenschaftliche Forschungsanwendungen

[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene has several scientific research applications:

Wirkmechanismus

The mechanism of action of [(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene involves its interaction with molecular targets through its ferrocene and phenyl moieties. The ferrocene unit can undergo redox reactions, which are crucial for its biological activity. The phenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene is unique due to its combination of a ferrocene unit with a substituted phenyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C20H20FeO2

Molekulargewicht

348.2 g/mol

InChI

InChI=1S/C15H15O2.C5H5.Fe/c1-16-14-9-13(10-15(11-14)17-2)8-7-12-5-3-4-6-12;1-2-4-5-3-1;/h3-11H,1-2H3;1-5H;

InChI-Schlüssel

SJVQAYMPHYMMFR-UHFFFAOYSA-N

Isomerische SMILES

COC1=CC(=CC(=C1)/C=C/[C]2[CH][CH][CH][CH]2)OC.[CH]1[CH][CH][CH][CH]1.[Fe]

Kanonische SMILES

COC1=CC(=CC(=C1)C=C[C]2[CH][CH][CH][CH]2)OC.[CH]1[CH][CH][CH][CH]1.[Fe]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.